6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of fused heterocyclic compounds, specifically featuring a chromeno-tetrazolo-pyrimidine framework. The molecular formula is with a molecular weight of approximately 424.46 g/mol. Its structural complexity and unique properties make it an interesting subject for research in drug development and related fields.
The synthesis of 6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can be approached through various methods:
The molecular structure of 6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine features several key components:
CCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6
BJJSCHDVTPLBGU-UHFFFAOYSA-N
This structural information facilitates computational modeling and further research into the compound's interactions and properties.
The chemical reactivity of this compound can be explored through various reactions:
The mechanism of action for compounds like 6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is often linked to their ability to interact with biological targets such as enzymes or receptors:
Data from studies involving similar compounds suggest potential anticancer or antimicrobial activities based on their structural motifs.
Experimental studies have shown that variations in substituents significantly affect both solubility and biological activity, indicating the importance of structure-property relationships in drug design.
The applications of 6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine are primarily focused on:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: